molecular formula C12H10ClNO3 B1471161 Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate CAS No. 942404-59-3

Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate

Cat. No. B1471161
CAS RN: 942404-59-3
M. Wt: 251.66 g/mol
InChI Key: PAKSNSMDIUKBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate, commonly known as CMOB, is an important organic compound that has a wide range of applications in scientific research. It is used as a reactant in the synthesis of a variety of compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Other Compounds

“Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate” could be used as a starting material or intermediate in the synthesis of other complex organic compounds . The chloromethyl group (-CH2Cl) is a reactive site that can undergo various chemical reactions, allowing for the synthesis of a wide range of derivatives.

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. While there’s no direct evidence of this compound being used in drug development, related compounds have been used in the synthesis of pharmaceuticals .

Material Science

In material science, this compound could potentially be used in the development of new materials. The presence of the oxazole ring and the ester group could make it interesting for the development of polymers or other materials .

Analytical Chemistry

“Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate” could be used as a standard or reference compound in analytical chemistry . Its well-defined structure and properties could make it useful for calibration or method development.

Biological Research

While there’s no direct evidence of this compound being used in biological research, related compounds have shown biological activity. Therefore, it could potentially be used in biological research to study its effects on various biological systems .

Safety and Handling Research

This compound, like many others, requires careful handling and storage due to its potential hazards . Research into the safe handling, storage, and disposal of such compounds is an important aspect of chemical safety.

properties

IUPAC Name

methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSNSMDIUKBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.